2,1,3-Benzothiadiazol-5-ylmethanol
Overview
Description
2,1,3-Benzothiadiazol-5-ylmethanol is an organic compound with the molecular formula C7H6N2OS It is a heterocyclic compound containing a benzene ring fused to a thiadiazole ring, with a methanol group attached at the 5-position
Mechanism of Action
Target of Action
This compound is a part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
It’s known that benzothiadiazole derivatives can interact with their targets through various mechanisms, often involving intramolecular charge-transfer (ict) reactions .
Result of Action
It’s known that benzothiadiazole derivatives can exhibit a range of optoelectronic properties, which may result from their interaction with molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazol-5-ylmethanol typically involves the reaction of 2,1,3-benzothiadiazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the methanol group to the benzothiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,1,3-Benzothiadiazol-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,1,3-Benzothiadiazol-5-carboxylic acid.
Reduction: 2,1,3-Benzothiadiazol-5-ylamine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2,1,3-Benzothiadiazol-5-ylmethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
2,1,3-Benzothiadiazol-5-ylmethanol can be compared with other similar compounds, such as:
2,1,3-Benzothiadiazole: Lacks the methanol group and has different chemical reactivity and applications.
2,1,3-Benzothiadiazol-4-ol: Contains a hydroxyl group at the 4-position instead of the methanol group at the 5-position.
5-Methyl-2,1,3-benzothiadiazole: Contains a methyl group at the 5-position instead of the methanol group.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUBKVSCNJIWMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379962 | |
Record name | 2,1,3-benzothiadiazol-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89795-51-7 | |
Record name | 2,1,3-Benzothiadiazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89795-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1,3-benzothiadiazol-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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